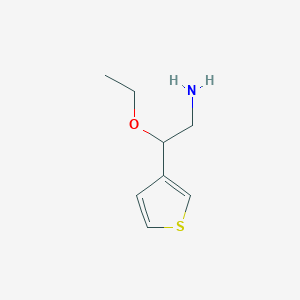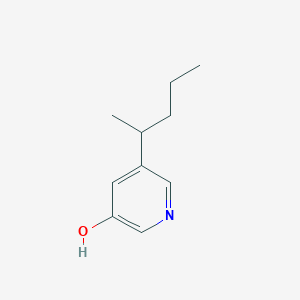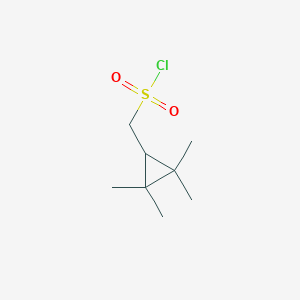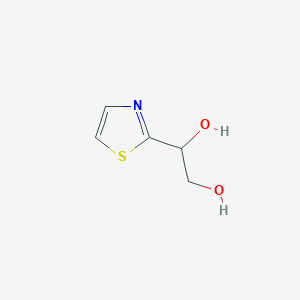![molecular formula C11H15N3O B13272259 2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol](/img/structure/B13272259.png)
2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 5-methyl-1H-1,3-benzodiazole with methylamine and ethylene oxide. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol can be compared with other benzimidazole derivatives, such as:
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-[methyl-(6-methyl-1H-benzimidazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C11H15N3O/c1-8-3-4-9-10(7-8)13-11(12-9)14(2)5-6-15/h3-4,7,15H,5-6H2,1-2H3,(H,12,13) |
InChI Key |
DIQVFTZNZNQESH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13272180.png)

![(Cyclohex-3-en-1-ylmethyl)[2-(diethylamino)ethyl]amine](/img/structure/B13272196.png)



![Methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate](/img/structure/B13272221.png)


![N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline](/img/structure/B13272236.png)
![5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol](/img/structure/B13272249.png)

![2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13272263.png)

